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Compound of Interest

Compound Name: 4-(Benzoylamino)benzoic acid

Cat. No.: B042514

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of substituted benzamido benzoic acids, a
class of compounds with significant therapeutic potential across various disease areas. By
analyzing their structural modifications and corresponding functional activities, this document
aims to facilitate the rational design of novel drug candidates. The information presented is
supported by experimental data from peer-reviewed studies.

Structural and Functional Overview

Substituted benzamido benzoic acids are a versatile scaffold in medicinal chemistry. The core
structure, consisting of a benzoic acid moiety linked to a substituted benzamide group, allows
for extensive chemical modifications. These modifications significantly influence the
compound's pharmacokinetic and pharmacodynamic properties, leading to a wide range of
biological activities. Researchers have explored their potential as inhibitors of enzymes like
soluble epoxide hydrolase (sEH) and histone deacetylases (HDACS), as well as antagonists for
receptors such as P2Y14.[1][2][3]

The general structure of these compounds allows for substitutions on both the benzamido and
the benzoic acid rings. The nature and position of these substituents play a critical role in
determining the compound's target specificity, potency, and overall pharmacological profile.[4]

[5]
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Comparative Biological Activity

The biological activity of substituted benzamido benzoic acids is highly dependent on their
substitution patterns. The following tables summarize key quantitative data from various
studies, highlighting the structure-activity relationships (SAR) of these compounds.

Table 1: Inhibition of Soluble Epoxide Hydrolase (SEH) by 4-Benzamidobenzoic Acid Hydrazide
Derivatives[1][6]

R-group on . . % Inhibition at 1
Compound ID . . Linker to Hydrazide
Benzamido Ring nM
5a H Carbonylbenzoic acid Not specified
5c 4-Cl Carbonylbenzoic acid 47%
6a H Oxobutanoic acid Not specified
6C 4-Cl Oxobutanoic acid 72%
(Adamantan-1-yl- o
AUDA ) Dodecanoic acid 50%
ureido)

Data extracted from a study on novel sEH inhibitors. AUDA (12-(3-Adamantan-1-yl-ureido)-
dodecanoic acid) is a known potent SEH inhibitor used as a reference.[1][6]

Table 2: Anti-proliferative Activity of N-Substituted Benzamide Derivatives Against Cancer Cell
Lines[2]
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R-group on .

Compound ID ) Cell Line ICs0 (M)
Benzamide

13e (4-aminophenyl)amino  MCF-7 12.5
(4-

13f (dimethylamino)pheny  MCF-7 >50
llamino

13h (pyridin-4-yl)amino MCF-7 8.3

13k (quinolin-6-yl)amino MCF-7 6.2

MS-275 (pyridin-3-yl)methoxy MCE-7 5.6

ICso0 values represent the concentration required to inhibit 50% of cell growth. MS-275
(Entinostat) is a known HDAC inhibitor used as a reference.[2]

Table 3: P2Y14 Receptor Antagonistic Activity of 3-Amide-5-Aryl Benzoic Acid Derivatives[3]

Compound ID 5-Aryl Group ICs0 (NM)
11m 4-Fluorophenyl 2.18
PPTN N/A >1000

PPTN is a known P2Y14 receptor antagonist used as a reference.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental
findings. Below are summaries of key experimental protocols used in the characterization of
substituted benzamido benzoic acids.

General Synthesis of 4-(4-substitutedbenzamido)benzoic acid:[1][6] A solution of 4-
aminobenzoic acid and a para-substituted benzoyl chloride are stirred in dry tetrahydrofuran
(THF) in the presence of anhydrous sodium carbonate at room temperature for 6-12 hours. The
solvent is then evaporated, and the resulting precipitate is washed with water and recrystallized

from ethanol to yield the final product.
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In Vitro sEH Inhibition Assay:[1] The inhibitory activity of the compounds against soluble
epoxide hydrolase (sEH) is determined using an in vitro assay. The synthesized compounds
are tested at a concentration of 1 nM and their inhibitory activity is compared to a known potent
urea-based sEH inhibitor, AUDA, at the same concentration.

MTT Assay for Anti-proliferative Activity:[2][7] Human cancer cell lines (e.g., MCF-7, MDA-MB-
231, K562, and A549) are used to evaluate the anti-proliferative activity of the synthesized
benzamide derivatives. The assay is performed in 96-well plates, and the cells are treated with
various concentrations of the compounds. The cell viability is determined using the MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the ICso values are
calculated.

P2Y14 Receptor Antagonism Assay:[3] The antagonistic activity of the compounds on the P2Y14
receptor is evaluated. The potency of the compounds is determined by measuring their ability
to inhibit the receptor's response to an agonist. The ICso values are then calculated to quantify
their antagonistic activity.

Visualizing Molecular Interactions and Experimental
Processes

Diagrams are essential tools for understanding complex biological pathways and experimental
workflows. The following visualizations are provided in the DOT language for clarity and
reproducibility.

General Synthetic Workflow

+ Substituted Benzoyl Chloride
+ Anhydrous Na2CO3

4-Aminobenzoic Acid + Dry THE Reaction Mixture g Stirring (6-12h, RT) M Washing & Recrystallization gmeeg Final Product

Click to download full resolution via product page

General Synthetic Workflow for Benzamido Benzoic Acids.
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Structure-Activity Relationship Logic
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Structure-Activity Relationship (SAR) Logic.
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Simplified Soluble Epoxide Hydrolase (SEH) Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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